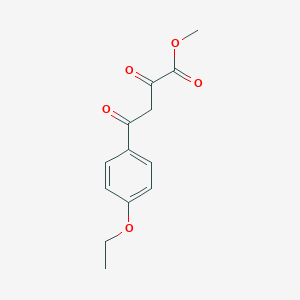
Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds structurally related to Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate involves catalytic acylation, cyclocondensation reactions, and the utilization of specific reagents such as ethyl acetoacetate and benzaldehyde. These methods highlight the versatility in creating complex molecules with significant biochemical relevance (Fa et al., 2015); (Naveen et al., 2021).
Molecular Structure Analysis
Molecular structure analysis reveals the compound's crystalline nature and the significance of intermolecular interactions, such as hydrogen bonding and π•••π stacking interactions. These interactions play a crucial role in stabilizing the molecular structure and affecting its chemical reactivity and physical properties (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate undergoes various chemical reactions, including nucleophilic substitution and cyclization, which are essential for synthesizing heterocyclic compounds. These reactions are influenced by the compound's functional groups, showcasing its chemical versatility (Heleyová et al., 1996).
Physical Properties Analysis
The compound's physical properties, such as solubility, melting point, and crystalline structure, are influenced by its molecular geometry and intermolecular forces. X-ray diffraction and spectroscopic methods provide detailed insights into these aspects, which are crucial for understanding the compound's behavior in different environments (Zhang et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are determined by the compound's electronic structure, as indicated by HOMO-LUMO analysis, NBO analysis, and spectroscopic data. These analyses provide a foundation for predicting the compound's behavior in chemical reactions and its potential applications in various fields (Raju et al., 2015).
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is involved in the synthesis of various compounds with potential antimicrobial, analgesic, antipyretic, and immunotropic activities. For instance, methyl 3-aryl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates were synthesized using methyl 2,4-dioxobutanoates, demonstrating antimicrobial and other bioactivities (Mar'yasov et al., 2016).
Supramolecular Chemistry
Reactions of methyl 2,4-dioxobutanoates with tetracyanoethylene have led to compounds capable of forming supramolecular structures with inclusion potential for large organic and bioorganic molecules, highlighting its utility in developing new materials (Sheverdov et al., 2017).
Antioxidant and Anti-inflammatory Properties
The molecule is a precursor in synthesizing new derivatives with significant antioxidant and anti-inflammatory properties. This includes the study of methyl 1-(1,3-dimethyl-2,6-dioxo-7-arylalkyl-(alkenyl-)-2,3,6,7-tetrahydro-1H-purin-8-yl)-5-(4-methyl-(methoxy-, chloro-)phenyl)-1H-pyrazole-3-carboxylates (Кorobko et al., 2018).
Liquid Crystal Research
Compounds synthesized from methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate have been explored for their liquid crystalline properties, contributing to the development of new materials with potential applications in displays and other technologies (Thaker et al., 2012).
Development of Analytical Tools
In the field of analytical chemistry, derivatives of methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate have been used in developing sensitive assays, such as ELISAs for detecting environmental and food contaminants (Zhang et al., 2008).
Growth-Regulating Activity on Plants
Research into 4-hydroxycoumarin derivatives, including methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate, has shown growth-regulating activities on plants, indicating potential agricultural applications (Stanchev et al., 2010).
Safety And Hazards
This involves studying the safety and hazards associated with the compound. It includes its toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.
Orientations Futures
This involves discussing potential future research directions. It includes potential applications of the compound, modifications that could be made to improve its properties, and unanswered questions that could be addressed in future studies.
I hope this general outline helps! If you have a different compound or a more specific question, feel free to ask!
Propriétés
IUPAC Name |
methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-3-18-10-6-4-9(5-7-10)11(14)8-12(15)13(16)17-2/h4-7H,3,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPBZQIEMJJXBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC(=O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396659 |
Source


|
| Record name | methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate | |
CAS RN |
108783-91-1 |
Source


|
| Record name | methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


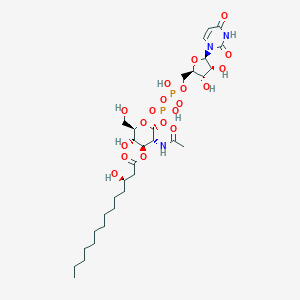
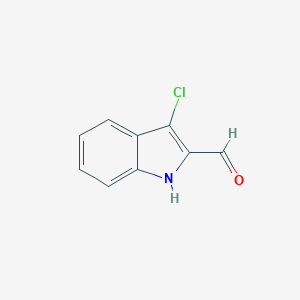
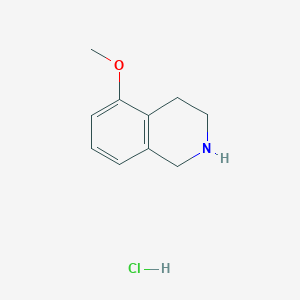
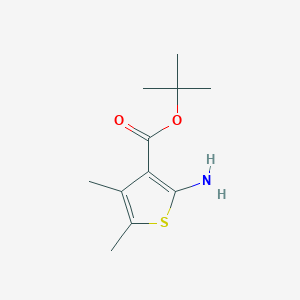
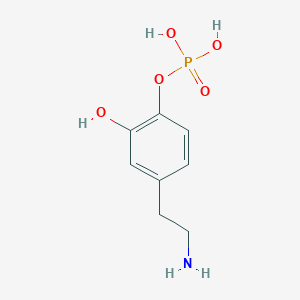
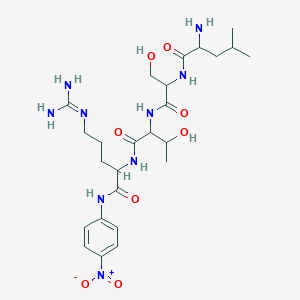


![1-[2-Fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4-dione](/img/structure/B35272.png)
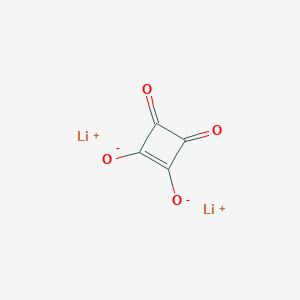
![3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B35276.png)
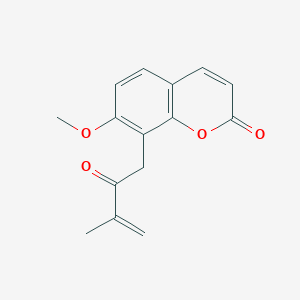
![Poly[oxy(dimethylsilylene)], alpha-[(3-hydroxypropyl)dimethylsilyl]-omega-[[(3-hydroxypropyl)dimethylsilyl]oxy]-, ether with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) (1:2), triblock](/img/structure/B35281.png)